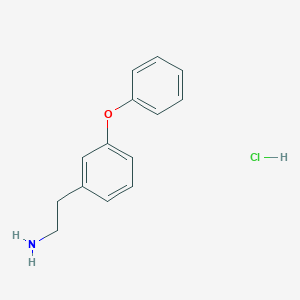

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C14H16ClNO |

|---|---|

Molecular Weight |

249.73 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C14H15NO.ClH/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13;/h1-8,11H,9-10,15H2;1H |

InChI Key |

ULCNOZPMZHWRRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Phenol Etherification

The phenoxyphenyl scaffold is typically synthesized via nucleophilic aromatic substitution or Ullmann-type etherification:

- Method: Phenol derivatives react with aryl halides under basic conditions.

- Reagents: Phenol, aryl halide (e.g., 3-bromophenyl), base (K2CO3 or NaHCO3), and a suitable solvent (DMF, DMSO).

Phenol + 3-bromophenyl → 3-phenoxyphenyl (via nucleophilic substitution)

Preparation of 3-Bromophenylphenol

Alternatively, 3-bromophenylphenol can be synthesized via bromination of phenol followed by etherification, as documented in recent literature.

Introduction of the Ethan-1-Amine Group

Nucleophilic Amination

The key step involves nucleophilic substitution of the aromatic precursor with an ethan-1-amine derivative:

Reductive Amination Approach

This method involves:

- Condensation of the aldehyde or ketone precursor with ethan-1-amine.

- Reduction of the imine intermediate to the amine.

3-phenoxyphenylacetaldehyde + ethan-1-amine → reductive amination → 2-(3-Phenoxyphenyl)ethan-1-amine

Direct Nucleophilic Substitution

Alternatively, aromatic halides (e.g., 3-bromophenyl derivatives) undergo nucleophilic substitution with ethan-1-amine in the presence of a base and a suitable solvent like ethanol or acetonitrile.

Hydrochloride Salt Formation

The free base is converted into its hydrochloride salt via acid-base reaction:

- Method: Treatment of the amine with hydrochloric acid gas or concentrated HCl in a suitable solvent (e.g., ethanol or ether).

- Procedure: The free amine is dissolved in an organic solvent, and HCl gas or concentrated HCl is bubbled through or added dropwise, precipitating the hydrochloride salt.

2-(3-Phenoxyphenyl)ethan-1-amine + HCl → 2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride

Data Tables: Summary of Methods

Research Discoveries and Innovations

Recent advancements have optimized these methods:

- Microwave-assisted synthesis has reduced reaction times for etherification and amination steps.

- Catalytic hydrogenation offers high selectivity in converting imines to amines.

- Green chemistry approaches utilize solvent-free conditions or recyclable catalysts, improving sustainability.

- Novel precursors like phenyl esters and nitriles enable more versatile routes for functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in the precursor can be reduced to form the amine.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the primary amine.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanamine Derivatives

The following table summarizes key analogs and their structural/functional differences:

Substituent Effects on Bioactivity

- Methoxy Groups : Compounds like 2-(2,5-dimethoxyphenyl)ethan-1-amine HCl exhibit serotonin receptor agonism, with substituent positions influencing selectivity (e.g., 4-bromo addition in compound 3 enhances binding ).

- Heterocyclic Moieties : Thiophene-substituted analogs (e.g., 2-(thiophen-3-yl)ethan-1-amine HCl) show TAAR1 agonist activity, relevant to antipsychotic drug development .

- Halogenation : Chloro or bromo substituents (e.g., 2-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl) improve metabolic stability and receptor interaction .

Physicochemical Properties

- Molecular Weight : Ranges from ~171.67 g/mol (thiophene analog) to 296.6 g/mol (bromo-dimethoxy derivative), affecting solubility and bioavailability.

- Synthesis Yields : Thiophene derivatives (e.g., 2-(thiophen-3-yl)ethan-1-amine HCl) are synthesized in ~50% yield via HCl salt formation , while indole-containing analogs require multi-step protocols with moderate yields (e.g., 48% for triazole derivatives ).

Receptor Selectivity and Functional Outcomes

- Serotonin Receptors: 2,5-Dimethoxy analogs (e.g., compound 2 in ) show biased agonism at 5-HT₂A receptors, linked to hallucinogenic effects.

Key Research Findings

- Synthetic Accessibility : Many analogs (e.g., dimethoxy or halogenated derivatives) are synthesized via reductive amination or HCl salt precipitation, with characterization by NMR and HRMS .

- Biological Relevance : Substituent modifications directly correlate with receptor binding and functional selectivity. For example, methylthio groups in 2C-T derivatives increase lipophilicity and duration of action .

- Safety and Stability: Hydrochloride salts improve stability and handling, though purity varies (e.g., 97% for 2-(4-chloro-3-methylphenoxy)ethan-1-amine HCl ).

Biological Activity

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenoxy group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro evaluations have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values observed in different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

These findings indicate that this compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and apoptosis.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, the compound may trigger oxidative stress, leading to cell death in cancerous cells.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial activity of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

- Anticancer Research : In a preclinical model using MCF-7 breast cancer cells, treatment with this compound resulted in a marked reduction in cell viability, highlighting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.